

The Biuret Reagent: A Technical Guide to its Chemical Composition and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biuret*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, preparation, and underlying principles of the **Biuret** reagent, a cornerstone colorimetric assay for the quantification of protein concentration. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the detailed knowledge required for the accurate and effective application of the **Biuret** test.

Core Components and Chemical Composition

The **Biuret** reagent is an aqueous solution comprised of three primary chemical components: a source of cupric ions, an alkaline agent, and a chelating agent to stabilize the cupric ions in the alkaline environment. While the specific concentrations may vary slightly between protocols, the fundamental composition remains consistent.

The key constituents of the **Biuret** reagent are:

- **Copper (II) Sulfate (CuSO_4):** This compound serves as the source of cupric ions (Cu^{2+}), which are central to the colorimetric reaction.^{[1][2]} The characteristic blue color of the reagent is due to the hydrated copper (II) sulfate.^{[1][2]}
- **Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH):** An alkaline medium is essential for the **Biuret** reaction to occur.^{[3][4][5]} Sodium hydroxide or potassium hydroxide provides

the necessary alkaline conditions for the chelation reaction between the cupric ions and the peptide bonds of the proteins.[5]

- Potassium Sodium Tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$): Also known as Rochelle salt, this component acts as a chelating agent.[3][6] It stabilizes the copper (II) ions, preventing their precipitation as copper (II) hydroxide in the alkaline solution.[3][4][6]

A less common component that may be included is Potassium Iodide (KI), which is suggested in some formulations to prevent the auto-reduction of copper.

The following table summarizes the quantitative composition of the **Biuret** reagent based on various established protocols for preparing a 1-liter solution.

Component	Formula	Concentration (g/L) - Protocol 1	Concentration (g/L) - Protocol 2	Concentration (g/L) - Protocol 3
Copper (II) Sulfate Pentahydrate	$\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$	1.5 g	3.0 g	0.3 g (in 0.2M NaOH)
Potassium Sodium Tartrate Tetrahydrate	$\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$	6.0 g	9.0 g	0.9 g (in 0.2M NaOH)
Sodium Hydroxide	NaOH	300 mL of 10% solution	400 mL of 0.2 M solution	qs to 1 L with 0.2 M NaOH
Potassium Iodide	KI	-	-	5.0 g

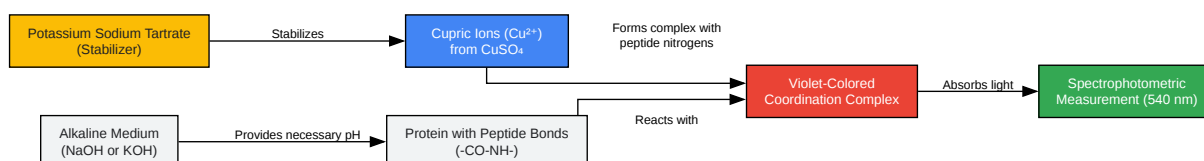
Note: The concentrations can be scaled down proportionally for smaller volumes.[7]

Principle of the Biuret Reaction

The **Biuret** test is a colorimetric assay used to detect the presence of peptide bonds.[4][8] The underlying principle involves the formation of a coordination complex between copper (II) ions and the nitrogen atoms involved in peptide bonds under alkaline conditions.[3][4] This reaction

results in a characteristic color change from blue to violet, the intensity of which is directly proportional to the concentration of protein in the sample.[6][9]

The reaction mechanism can be summarized in the following logical steps:



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Caption: Logical flow of the **Biuret** reaction.

In the alkaline environment, the cupric ions (Cu²⁺) form a chelate complex with four nitrogen atoms from the peptide bonds of the protein.[4][9] This complex absorbs light at a wavelength of approximately 540 nm, producing the characteristic violet color.[9] The intensity of this color is then measured using a spectrophotometer to determine the protein concentration.[10]

Detailed Experimental Protocols

The following section outlines a standardized protocol for the preparation of the **Biuret** reagent and the subsequent protein quantification assay.

Preparation of Biuret Reagent (1 Liter)

This protocol is a synthesis of commonly cited formulations.

Materials:

- Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
- Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)
- Sodium Hydroxide (NaOH)

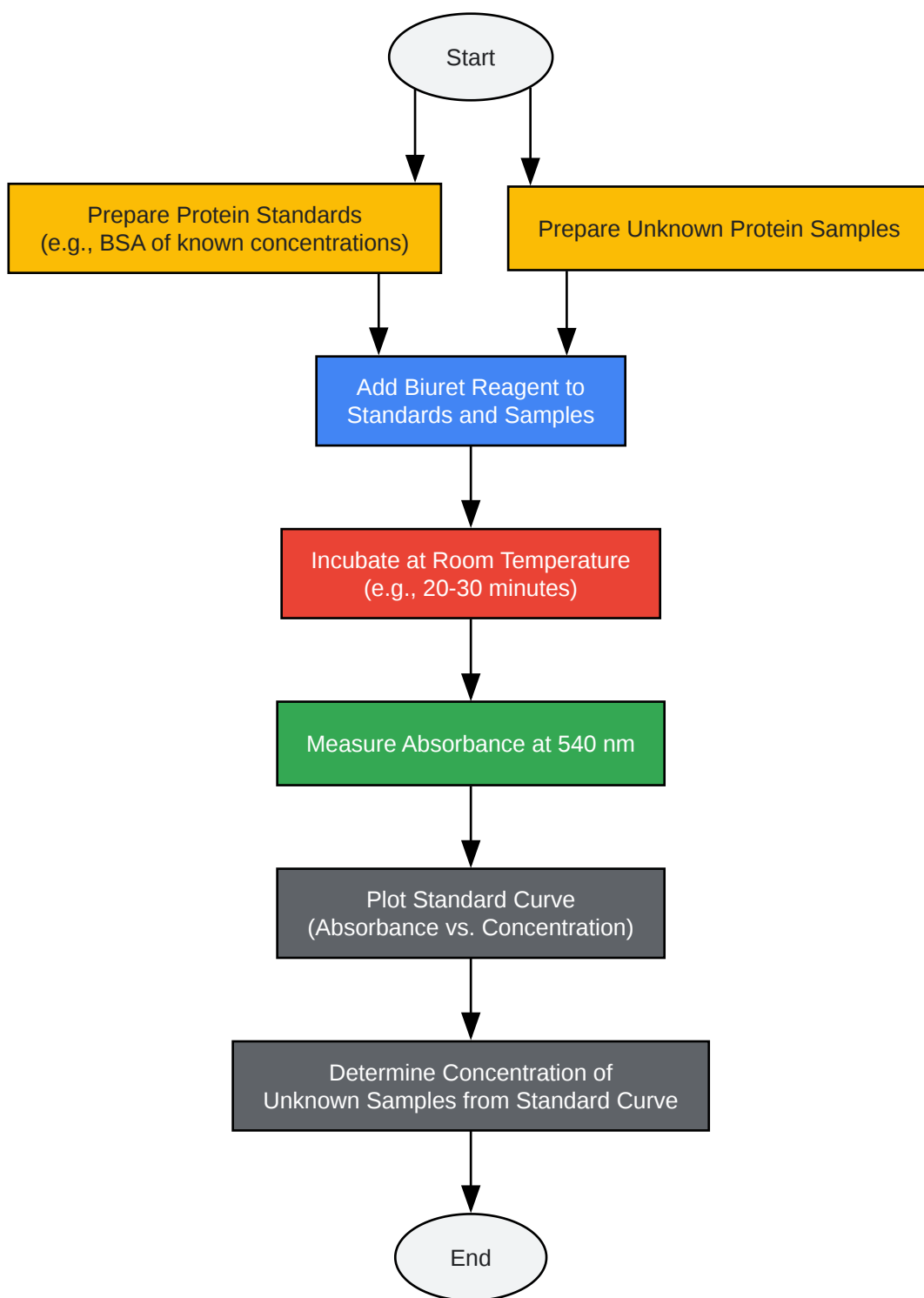
- Distilled or deionized water
- Volumetric flask (1000 mL)
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar

Procedure:

- Dissolve 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of potassium sodium tartrate tetrahydrate in 500 mL of distilled water in a beaker with stirring.[\[11\]](#)
- In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving 100 g of NaOH in 1 L of distilled water. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
- Under constant stirring, slowly add 300 mL of the 10% NaOH solution to the copper sulfate-tartrate solution.[\[11\]](#)
- Transfer the resulting solution to a 1000 mL volumetric flask.
- Bring the final volume to 1000 mL with distilled water.[\[11\]](#)
- Store the reagent in a plastic bottle, as the alkaline solution can react with glass over time.[\[11\]](#)

Protein Quantification Assay

The following workflow illustrates the key steps in performing a protein quantification assay using the prepared **Biuret** reagent.



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Caption: Experimental workflow for **Biuret** protein assay.

Procedure:

- Preparation of Standards and Samples:
 - Prepare a series of protein standards with known concentrations using a standard protein like bovine serum albumin (BSA).[10]
 - Prepare the unknown protein samples, ensuring they are appropriately diluted to fall within the linear range of the assay.
- Reaction:
 - To 1.0 mL of each standard and unknown sample in separate test tubes, add 4.0 mL of the **Biuret** reagent.[11]
 - A "blank" should be prepared using 1.0 mL of the buffer in which the protein is dissolved and 4.0 mL of the **Biuret** reagent.
- Incubation:
 - Mix the contents of each tube thoroughly.
 - Incubate the tubes at room temperature for 20-30 minutes to allow for color development. [11]
- Measurement:
 - Set a spectrophotometer to a wavelength of 540 nm and zero it using the blank.
 - Measure the absorbance of each standard and unknown sample.
- Data Analysis:
 - Plot a standard curve of absorbance versus the known concentrations of the protein standards.
 - Determine the concentration of the unknown protein samples by interpolating their absorbance values on the standard curve.

Concluding Remarks

The **Biuret** reagent provides a simple, robust, and cost-effective method for the determination of protein concentration. A thorough understanding of its chemical composition and the principles governing the assay is paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide offer a solid foundation for the successful implementation of the **Biuret** test in a research and development setting. While newer methods with higher sensitivity exist, the **Biuret** assay remains a valuable tool for many applications due to its simplicity and lack of interference from many common laboratory reagents.

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- To cite this document: BenchChem. [The Biuret Reagent: A Technical Guide to its Chemical Composition and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089757#chemical-composition-of-biuret-reagent]

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